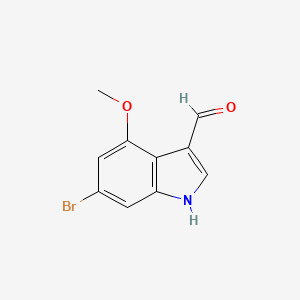

6-Brom-4-methoxy-1H-indol-3-carbaldehyd

Übersicht

Beschreibung

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-4-methoxy-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-methoxy-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indolderivate, einschließlich 6-Brom-4-methoxy-1H-indol-3-carbaldehyd, wurden umfassend auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können die Proliferation von Krebszellen beeinträchtigen und Apoptose induzieren. Sie sind besonders vielversprechend bei der Entwicklung neuer Chemotherapeutika, da sie in der Lage sind, spezifische Pfade anzugreifen, die am Wachstum von Krebszellen beteiligt sind .

Antibakterielle Aktivität

Untersuchungen haben gezeigt, dass Indolderivate signifikante antimikrobielle Eigenschaften aufweisen. Dies macht sie wertvoll bei der Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist. Ihr Wirkmechanismus beinhaltet oft die Störung der mikrobiellen Zellwand oder die Beeinträchtigung essentieller bakterieller Enzyme .

Behandlung neurologischer Erkrankungen

Der Indolkern ist in vielen Verbindungen vorhanden, die das zentrale Nervensystem beeinflussen. Daher könnte this compound als Vorläufer bei der Synthese von Medikamenten zur Behandlung neurologischer Erkrankungen wie Depression, Angstzuständen und Parkinson-Krankheit verwendet werden .

Entzündungshemmende Anwendungen

Indolderivate sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Sie können zur Entwicklung von Medikamenten verwendet werden, die Entzündungen bei Erkrankungen wie Arthritis, Asthma und entzündlicher Darmerkrankung reduzieren. Ihre Wirkung ist typischerweise mit der Hemmung von proinflammatorischen Zytokinen verbunden .

Antivirenmittel

Einige Indolderivate wurden als potenzielle antivirale Mittel identifiziert. Sie können so konzipiert werden, dass sie den Eintritt von Viren in Wirtszellen hemmen oder virale Replikationsprozesse stören. Diese Anwendung ist besonders relevant im Kontext neu auftretender Viruserkrankungen und der Notwendigkeit neuartiger antiviraler Medikamente .

Grünchemie-Synthese

This compound kann in Mehrkomponentenreaktionen (MCRs) eingesetzt werden, die einen Eckpfeiler der grünen Chemie darstellen. MCRs ermöglichen die effiziente Synthese komplexer Moleküle mit minimalem Abfall, was den Prinzipien der Nachhaltigkeit und Umweltverantwortung entspricht .

Entwicklung von Proteinkinaseinhibitoren

Proteinkinasen spielen eine entscheidende Rolle in Signaltransduktionswegen. Indolderivate können verwendet werden, um Inhibitoren zu erzeugen, die die Aktivität dieser Enzyme regulieren, was bei der Behandlung von Krankheiten wie Krebs und Diabetes vorteilhaft ist, bei denen solche Pfade oft dysreguliert sind .

Anti-HIV-Forschung

Das Indolgerüst ist auch in Verbindungen mit Anti-HIV-Aktivität vorhanden. Durch die Hemmung wichtiger Enzyme, die für die HIV-Replikation erforderlich sind, wie z. B. Reverse Transkriptase, können Indolderivate zur Entwicklung neuer Therapien für HIV/AIDS-Patienten beitragen .

Wirkmechanismus

Target of Action

The primary target of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is the CYP2A6 enzyme . This enzyme plays a crucial role in nicotine metabolism, and its inhibition can reduce cigarette smoking .

Mode of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to various biological effects, depending on the specific receptors involved .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

6-bromo-4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors, which are involved in the regulation of biological responses to environmental toxins . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

The effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic transformations can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function . The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of the compound.

Transport and Distribution

Within cells and tissues, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization, thereby affecting its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.

Eigenschaften

IUPAC Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

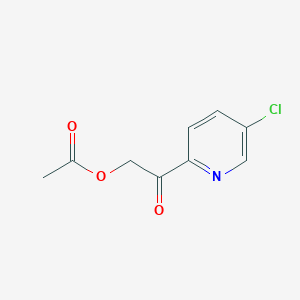

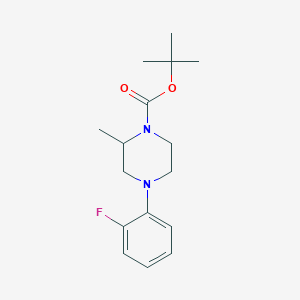

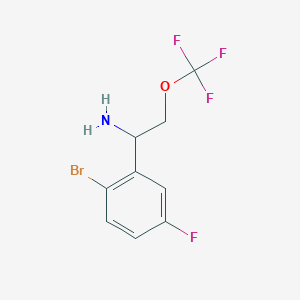

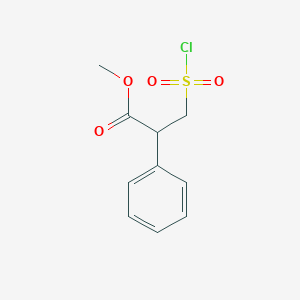

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

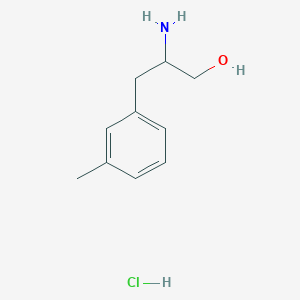

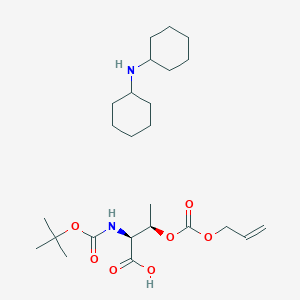

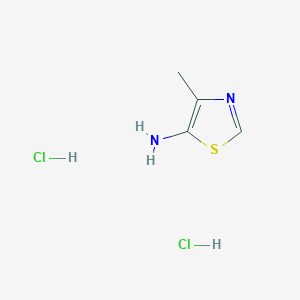

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)

![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)